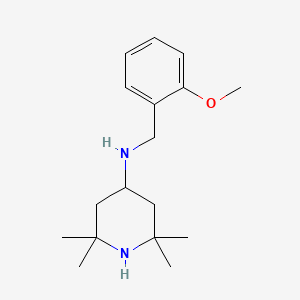

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” is a chemical compound with the molecular formula C17H28N2O and a molecular weight of 276.43 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string. The SMILES string for this compound is:CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C .

Applications De Recherche Scientifique

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Recent advances in neuropsychiatric disorder treatments highlight the significance of dopamine D2 receptor (D2R) ligands. Dopamine, synthesized in the central and peripheral nervous systems, activates dopamine receptors (D1–5Rs), crucial for treating schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment. Recent studies underscore the therapeutic potential of D2R modulators, focusing on the structure, function, and pharmacology of novel D2R ligands developed over the last decade. These compounds belong to the 1,4‐disubstituted aromatic cyclic amine group, indicating the relevance of cyclic amines like (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine in developing new treatments for these disorders (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The nucleophilic aromatic substitution reaction involving piperidine with nitro-aromatic compounds leads to the formation of nitro-substituted piperidines, demonstrating the chemical versatility and reactivity of cyclic amines such as (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. These reactions, devoid of base or acid catalysis, follow overall second-order kinetics, highlighting the potential of such compounds in synthesizing novel structures through addition-elimination mechanisms (Pietra & Vitali, 1972).

C-N Bond Forming Cross-Coupling Reactions

Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions underscore the importance of aromatic, heterocyclic, and aliphatic amines, including structures akin to (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. These reactions, crucial for synthesizing complex organic molecules, leverage the reactivity of amines with aryl halides and arylboronic acids, indicating the potential of cyclic amines in medicinal chemistry and drug development (Kantam et al., 2013).

Antifungal Compounds from Piper Species

Compounds isolated from Piper species, including amides, have shown significant antifungal activities. These findings suggest the therapeutic potential of cyclic amines and amides, similar in structure to (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, in developing antifungal agents and exploring new avenues in pharmaceutical research (Xu & Li, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-8-6-7-9-15(13)20-5/h6-9,14,18-19H,10-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYJBBPBOFFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)